Furosine Dihydrochloride: A Technical Guide to its Synthesis and Characterization
Furosine Dihydrochloride: A Technical Guide to its Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furosine dihydrochloride, the hydrochloride salt of furosine (ε-N-(2-furoylmethyl)-L-lysine), is a significant compound formed during the early stages of the Maillard reaction. This non-enzymatic browning reaction occurs between amino acids and reducing sugars upon heating and is prevalent in food processing and storage. Furosine serves as a crucial chemical marker for assessing the intensity of heat treatment and the extent of the Maillard reaction in various products, particularly in the food and dairy industries.[1] Its formation from the Amadori product, fructosyl-lysine, through acid hydrolysis makes it a reliable indicator of thermal processing.[2] Beyond its role as a quality indicator, furosine and other advanced glycation end-products (AGEs) are of interest to researchers due to their potential implications in various health conditions, including diabetes.[3][4] This technical guide provides an in-depth overview of the synthesis and characterization of furosine dihydrochloride, offering detailed experimental protocols and structured data for scientific and drug development applications.
Physicochemical Properties
A summary of the key physicochemical properties of furosine dihydrochloride is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₀Cl₂N₂O₄ | [5] |
| Molecular Weight | 327.20 g/mol | [5] |
| Appearance | Light yellow to yellow solid | [5] |
| Purity | ≥ 97% | [5] |
| CAS Number | 157974-36-2 | [5] |
Synthesis of Furosine Dihydrochloride Reference Material
A direct, high-yield synthesis of furosine dihydrochloride from L-lysine is not extensively detailed in readily available literature. However, a reliable method for the preparation of a furosine dihydrochloride reference material has been established. This method involves the reaction of N-acetyllysine with glucose to form the Amadori product, followed by acid hydrolysis to yield furosine, which is then purified as its dihydrochloride salt.
Experimental Protocol: Preparation of Furosine and Pyridosine Reference Material
This protocol is adapted from the method described by Henle et al. (1994) for the preparation of furosine and pyridosine reference materials.[6]
Materials:
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N-acetyllysine
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Glucose
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7.8 N Hydrochloric Acid (HCl)
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Cation-exchange resin (e.g., Dowex 50W-X8)
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Deionized water
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Rotary evaporator
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Heating apparatus (e.g., oven or heating block)
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Chromatography column
Procedure:
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Reaction of N-acetyllysine and Glucose:
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Mix N-acetyllysine and glucose in a suitable reaction vessel.
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Heat the mixture in a dry state at 90°C for 4 hours. This promotes the formation of the Amadori product.
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Acid Hydrolysis:
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After cooling, add 7.8 N HCl to the reaction mixture.
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Heat the mixture to induce acid hydrolysis, which converts the Amadori product to furosine and pyridosine. The exact temperature and duration of hydrolysis should be optimized based on the scale of the reaction.
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Purification by Cation-Exchange Chromatography:
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Load the hydrolyzed mixture onto a prepared cation-exchange chromatography column.
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Elute the column with a suitable gradient of HCl to separate furosine and pyridosine from other reaction components.
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Collect the fractions containing furosine, monitoring the elution profile using an appropriate analytical technique (e.g., thin-layer chromatography or HPLC).
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Isolation of Furosine Dihydrochloride:
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Combine the furosine-containing fractions.
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Remove the solvent using a rotary evaporator under reduced pressure.
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The resulting solid is furosine dihydrochloride. Further purification can be achieved by recrystallization if necessary.
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Characterization of Furosine Dihydrochloride
Thorough characterization is essential to confirm the identity and purity of the synthesized furosine dihydrochloride. The following are key analytical techniques and their corresponding experimental protocols.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and reliable method for the quantification of furosine. An ion-pair reversed-phase HPLC method with UV detection is frequently employed.
This protocol is based on the method described by Tekliye et al. (2019).
Instrumentation:
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HPLC system with a UV detector
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C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
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Data acquisition and processing software
Reagents:
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Acetonitrile (HPLC grade)
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Methanol (HPLC grade)
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Trifluoroacetic acid (TFA)
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Furosine dihydrochloride standard (for calibration)
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Deionized water
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in deionized water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 30 min |
Elution Gradient:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 10 | 85 | 15 |
| 20 | 75 | 25 |
| 25 | 95 | 5 |
| 30 | 95 | 5 |
Procedure:
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Standard Preparation: Prepare a stock solution of furosine dihydrochloride in deionized water. From the stock solution, prepare a series of calibration standards by serial dilution.
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Sample Preparation: Dissolve the synthesized furosine dihydrochloride in deionized water to a known concentration.
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Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
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Quantification: Construct a calibration curve by plotting the peak area of the furosine standard against its concentration. Determine the concentration of furosine in the synthesized sample by interpolating its peak area on the calibration curve.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with HPLC (LC-MS), is a powerful tool for the confirmation of the molecular weight and structural elucidation of furosine.
Instrumentation:
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LC-MS system (e.g., quadrupole or time-of-flight mass spectrometer) with an electrospray ionization (ESI) source.
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The HPLC conditions can be similar to those described above, ensuring compatibility with the MS detector.
MS Parameters (Typical):
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3-4 kV |
| Cone Voltage | 20-40 V |
| Source Temperature | 120-150°C |
| Desolvation Temperature | 350-450°C |
| Scan Range | m/z 100-500 |
Procedure:
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Infuse a solution of the synthesized furosine dihydrochloride directly into the mass spectrometer or analyze the eluent from the HPLC.
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Acquire the mass spectrum in full scan mode.
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The expected protonated molecule [M+H]⁺ for furosine (C₁₂H₁₈N₂O₄) is at m/z 255.13.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Resonances:
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Signals corresponding to the furan ring protons.
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A singlet for the methylene protons adjacent to the furan ring.
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Multiplets for the methylene groups of the lysine side chain.
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A multiplet for the alpha-proton of the lysine backbone.
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Signals for the amine and carboxylic acid protons, which may be broad and exchangeable.
Expected ¹³C NMR Resonances:
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Signals for the carbon atoms of the furan ring.
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A signal for the carbonyl carbon.
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Signals for the methylene carbons of the lysine side chain.
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A signal for the alpha-carbon of the lysine backbone.
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A signal for the carboxylic acid carbon.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, Cl, O) in the compound, which can be compared with the theoretical values calculated from the molecular formula.
| Element | Theoretical % |
| C | 44.05 |
| H | 6.16 |
| Cl | 21.67 |
| N | 8.56 |
| O | 19.56 |
Formation Pathway and Analytical Workflow
Furosine Formation Pathway
Furosine is not directly formed in the initial stages of the Maillard reaction. It is a product of the acid-catalyzed degradation of the Amadori product, ε-N-(1-deoxy-D-fructos-1-yl)-L-lysine (fructosyl-lysine). The pathway can be visualized as follows:
Caption: Formation pathway of furosine from L-lysine and glucose.
Experimental Workflow for Furosine Dihydrochloride Characterization
The logical flow of experiments to fully characterize a synthesized batch of furosine dihydrochloride is outlined below.
Caption: Workflow for the characterization of furosine dihydrochloride.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of furosine dihydrochloride. While a direct synthesis protocol requires further development, the preparation of a reference standard is well-established. The detailed analytical protocols for HPLC and mass spectrometry offer robust methods for the identification and quantification of this important Maillard reaction marker. The provided data tables and diagrams serve as a valuable resource for researchers and professionals in the fields of food science, analytical chemistry, and drug development who are working with or studying furosine dihydrochloride. Further research to obtain and publish detailed experimental NMR data for furosine dihydrochloride would be a valuable contribution to the scientific community.
